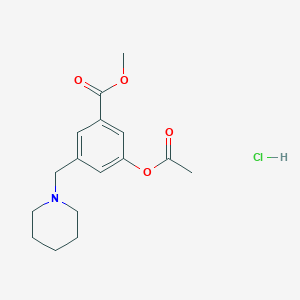
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their significant biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with a silver salt in dimethyl sulfoxide (DMSO) at elevated temperatures . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired azetidinone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of azetidinone synthesis can be applied. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one has several scientific research applications:
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidin-2-one: The parent compound of the azetidinone family, known for its biological activity.
Spiro-azetidin-2-one: A spirocyclic derivative with enhanced rigidity and biological activity.
Phenylsulfanylmethyl-azetidin-2-one: A related compound with similar substituents but different biological properties.
Uniqueness
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one is unique due to the presence of both a methyl group and a phenylsulfanylmethyl group on the azetidinone ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
53598-93-9 |
|---|---|
Formule moléculaire |
C11H13NOS |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
4-methyl-4-(phenylsulfanylmethyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NOS/c1-11(7-10(13)12-11)8-14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |
Clé InChI |
HWNBODVECSTPNY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N1)CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)

![2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid](/img/structure/B14001011.png)

![ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate](/img/structure/B14001027.png)

![2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14001029.png)
![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)


![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)

![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)

